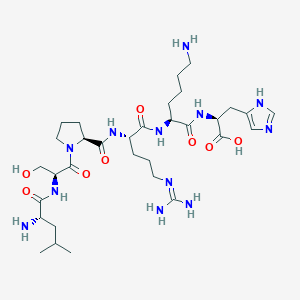![molecular formula C21H22Cl2N2 B14204986 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole CAS No. 827016-64-8](/img/structure/B14204986.png)
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a piperidine ring substituted with a 2,6-dichlorophenyl group, which is linked to a 3-methylindole moiety through a methylene bridge.
Vorbereitungsmethoden
The synthesis of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole can be achieved through a multi-step process involving the following key steps :
Formation of the Indole Core: The indole core can be synthesized from commercially available phenylhydrazine and 1-(thiophen-2-yl)ethanone through a Fischer indole synthesis.
Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the indole derivative with 2,6-dichlorophenylboronic acid and 4-bromopyridine in the presence of a palladium catalyst.
Final Coupling: The final step involves coupling the piperidine derivative with the indole core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Analyse Chemischer Reaktionen
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a ligand in coordination chemistry and has been used in the synthesis of metal complexes.
Biology: It has shown potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound has been investigated for its potential use in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole involves its interaction with specific molecular targets . The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, as an antiviral agent, it may inhibit viral replication by targeting viral enzymes or proteins. As an anticancer agent, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole can be compared with other indole derivatives that possess similar biological activities :
This compound: This compound is unique due to the presence of the 2,6-dichlorophenyl group, which enhances its biological activity.
3-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-2-methyl-1H-indole: Similar structure but with a different substitution pattern on the indole ring.
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-ethyl-1H-indole: Similar structure but with an ethyl group instead of a methyl group on the indole ring.
Eigenschaften
CAS-Nummer |
827016-64-8 |
|---|---|
Molekularformel |
C21H22Cl2N2 |
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-3-methyl-1H-indole |
InChI |
InChI=1S/C21H22Cl2N2/c1-14-16-5-2-3-8-19(16)24-20(14)13-25-11-9-15(10-12-25)21-17(22)6-4-7-18(21)23/h2-8,15,24H,9-13H2,1H3 |
InChI-Schlüssel |
VPTPBHQBNOSCHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=CC=CC=C12)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


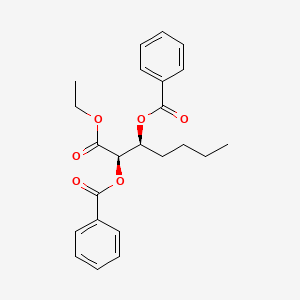
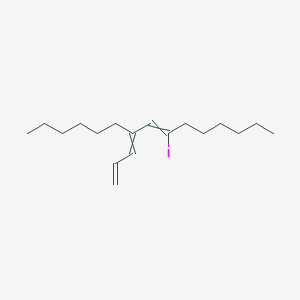
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)
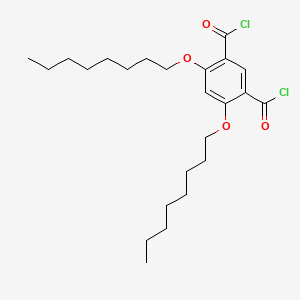
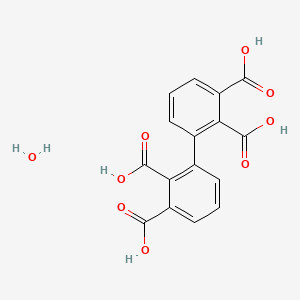
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)


![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide](/img/structure/B14204961.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B14204963.png)
